REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[CH:6][C:7]=1[F:8].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|
|
Name
|
|
Quantity
|
142 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1F)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixture of reaction
|
Type
|
CUSTOM
|
Details
|
Crude of reaction
|
Type
|
CUSTOM
|
Details
|
was partitioned between DCM (15 mL)
|
Type
|
DISTILLATION
|
Details
|
distilled water (15 mL)
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with DCM (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layers were dried over MgSO4(anh)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.965 mmol | |
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |